molecular formula C13H16N2O2 B3111192 Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate CAS No. 1820736-57-9

Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate

Cat. No. B3111192
CAS RN: 1820736-57-9
M. Wt: 232.28 g/mol
InChI Key: REWGFANBMHYIAX-UHFFFAOYSA-N
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Description

Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the CAS Number: 1820736-57-9 . It has a molecular weight of 232.28 . The IUPAC name for this compound is ethyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O2/c1-4-17-13(16)10-5-6-12-11(7-10)14-8-15(12)9(2)3/h5-9H,4H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.

Mechanism of Action

The exact mechanism of action of EIPC is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAA receptor. This results in an increase in the inhibitory neurotransmitter GABA, leading to the anxiolytic, sedative, and hypnotic effects observed in animal models.
Biochemical and Physiological Effects:
EIPC has been found to exhibit a range of biochemical and physiological effects. In addition to its anxiolytic, sedative, and hypnotic effects, EIPC has been shown to have anticonvulsant and muscle relaxant properties. EIPC has also been found to modulate the activity of neurotransmitters such as dopamine and serotonin, suggesting its potential as a treatment for a range of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EIPC in lab experiments is its high potency and selectivity for the GABAA receptor. This makes it an ideal tool for studying the role of the GABAA receptor in various physiological and pathological conditions. However, the limitations of using EIPC in lab experiments include its potential for abuse and its lack of selectivity for specific subtypes of the GABAA receptor.

Future Directions

There are several areas of future research that could be pursued in relation to EIPC. One potential avenue of research is the development of novel EIPC derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of EIPC in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of EIPC and its effects on neurotransmitter systems.

Scientific Research Applications

EIPC has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One of the most promising applications of EIPC is in the treatment of anxiety disorders. Studies have shown that EIPC exhibits anxiolytic effects in animal models, indicating its potential as a novel therapeutic agent for the treatment of anxiety disorders in humans.

properties

IUPAC Name

ethyl 1-propan-2-ylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-17-13(16)10-5-6-12-11(7-10)14-8-15(12)9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWGFANBMHYIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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